molecular formula C11H7F3N2O B2770802 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol CAS No. 67804-93-7

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol

Cat. No.: B2770802
CAS No.: 67804-93-7
M. Wt: 240.185
InChI Key: XQQSFWKOCNZPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields the desired pyrimidine derivative with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrimidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and activity, making it a valuable compound for various applications.

Biological Activity

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antifungal and antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, along with a hydroxyl group at the 2-position. This unique structure contributes to its biological activity by enhancing lipophilicity and potentially influencing interactions with biological targets.

Target of Action

This compound exhibits high fungicidal activity against various fungal pathogens, including Botrytis cinerea and Candida albicans . Its mode of action primarily involves the inhibition of fungal growth through interference with essential metabolic pathways.

Mode of Action

The compound disrupts cell membrane integrity and inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death .

Antifungal Activity

This compound has demonstrated potent antifungal effects in various studies:

Fungal Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Botrytis cinerea0.3 µg/mL
Aspergillus niger0.8 µg/mL

These MIC values indicate that the compound is effective at low concentrations, making it a promising candidate for antifungal drug development .

Antibacterial Activity

In addition to its antifungal properties, this compound also exhibits antibacterial activity against several strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL
Bacillus subtilis1.5 µg/mL

These results suggest that this compound could be utilized in treating bacterial infections as well .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. In the case of this compound, the presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and interaction with biological targets .

Key Findings from SAR Studies:

  • Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect potency. For example, compounds with electron-withdrawing groups generally show enhanced activity.
  • Hydroxyl Group : The hydroxyl group at the 2-position is essential for antifungal activity, as it may participate in hydrogen bonding with target enzymes .

Case Study 1: Antifungal Efficacy

In a study focusing on agricultural applications, this compound was tested against Botrytis cinerea, showing superior efficacy compared to established fungicides like pyrimethanil. The study highlighted its potential as a new fungicide in crop protection .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial properties against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting its potential use in developing new antibiotics .

Properties

IUPAC Name

4-phenyl-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQSFWKOCNZPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.